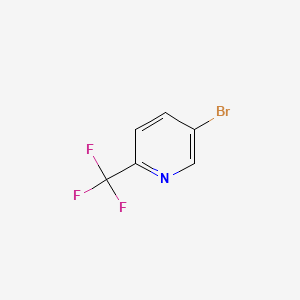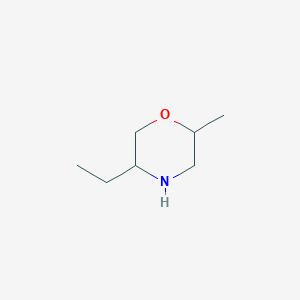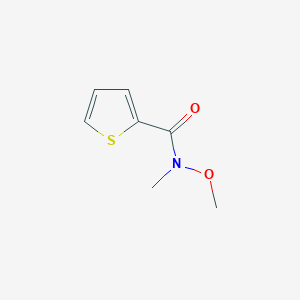
5-Bromo-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 5-Bromo-2-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . One approach involves simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-(trifluoromethyl)pyridine is C6H3BrF3N . It is a white to almost white powder or crystal .Chemical Reactions Analysis
Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Physical And Chemical Properties Analysis
5-Bromo-2-(trifluoromethyl)pyridine is a solid with a melting point of 39-44°C . It has a molecular weight of 225.99 .Applications De Recherche Scientifique
Agrochemical Industry
5-Bromo-2-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. It’s used in the synthesis of compounds like fluazifop-butyl , a herbicide that protects crops from pests. The trifluoromethyl group contributes to the biological activity of these compounds due to its unique physicochemical properties .
Pharmaceutical Development
This compound serves as an intermediate in pharmaceuticals. Its derivatives are found in several approved drugs and veterinary products, and many more are undergoing clinical trials. The combination of fluorine’s properties and the pyridine ring is believed to enhance biological activity .
Organic Synthesis
In organic chemistry, 5-Bromo-2-(trifluoromethyl)pyridine is used as a substrate for palladium-catalyzed α-arylation reactions. This process is crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals .
Fluorination Chemistry
5-Bromo-2-(trifluoromethyl)pyridine: is a valuable reagent in fluorination chemistry. It’s used to introduce the trifluoromethyl group into other compounds, which can significantly alter their chemical behavior and stability .
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-2-(trifluoromethyl)pyridine is the respiratory system . It is considered hazardous and can cause skin irritation, serious eye irritation, and specific target organ toxicity with single exposure .
Mode of Action
5-Bromo-2-(trifluoromethyl)pyridine is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction involves the oxidative addition of palladium to the electrophilic organic groups, forming a new Pd–C bond . The compound also undergoes transmetalation, a process where the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-(trifluoromethyl)pyridine are primarily related to the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is solid at room temperature
Result of Action
The result of the action of 5-Bromo-2-(trifluoromethyl)pyridine is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This reaction leads to the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action Environment
The action of 5-Bromo-2-(trifluoromethyl)pyridine is influenced by environmental factors. The compound is used only in well-ventilated areas or outdoors due to its potential respiratory toxicity . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives, including 5-Bromo-2-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFAUCIXZGMCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375616 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trifluoromethyl)pyridine | |
CAS RN |
436799-32-5 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data is available for characterizing 5-Bromo-2-(trifluoromethyl)pyridine?
A1: The research paper "Spectroscopic, optical, DNA, antimicrobial and density functional theory studies of 5-Bromo-2-(trifluoromethyl)pyridine" [] investigates the compound's spectroscopic properties. While the abstract doesn't provide specific data points, the full text likely details the findings from techniques like UV-Vis spectroscopy, infrared (IR) spectroscopy, and potentially nuclear magnetic resonance (NMR) spectroscopy. These analyses would provide insights into the compound's electronic transitions, vibrational modes, and structural conformation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)



![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)



